molecular formula C19H25N5O B2406496 4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine CAS No. 2320523-85-9

4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine

Cat. No.: B2406496
CAS No.: 2320523-85-9
M. Wt: 339.443
InChI Key: UCMPKWZQPSYIBT-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine (CAS 2320523-85-9) is a synthetically designed pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research . Its molecular structure, featuring a pyrimidine core linked to a cyclobutyl group and a piperidine ring that is ether-connected to a second methylpyrimidine, classifies it as a valuable scaffold for probing biological targets . This specific architecture is characteristic of compounds investigated as kinase inhibitors, with the piperidine-linked pyrimidine moiety often contributing to high target specificity and binding affinity . Researchers utilize this compound primarily as a key intermediate or building block in structure-activity relationship (SAR) studies, where systematic modifications are made to optimize potency, selectivity, and physicochemical properties . Computed molecular properties, including a topological polar surface area of approximately 64 Ų and a logP value of 3.2, suggest a profile consistent with compounds having good bioavailability, making it a promising candidate for hit-to-lead optimization campaigns . The compound is supplied for non-human research applications only. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can obtain this compound in various quantities to support their investigative work .

Properties

IUPAC Name

4-cyclobutyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-9-19(23-12-20-14)25-11-15-5-7-24(8-6-15)18-10-17(21-13-22-18)16-3-2-4-16/h9-10,12-13,15-16H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMPKWZQPSYIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the cyclobutyl group: This step often involves cycloaddition reactions or the use of cyclobutyl halides in substitution reactions.

    Final assembly: The final step involves coupling the pyrimidine core with the piperidine and cyclobutyl groups using reagents like palladium catalysts in cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including those resistant to traditional therapies.
    • A study highlighted the effectiveness of pyrimidine-based compounds in targeting specific kinases involved in cancer progression, suggesting potential for developing targeted therapies .
  • Neurological Disorders :
    • The compound's interaction with neurotransmitter receptors positions it as a candidate for treating neurological disorders. Its structural features may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets.
    • In particular, derivatives of similar structures have shown promise in modulating histamine receptors, which are implicated in sleep and wakefulness regulation .

Biological Research Applications

  • Molecular Pathway Studies :
    • This compound can serve as a tool for elucidating biological pathways involving enzyme interactions. Its ability to bind selectively to certain enzymes makes it valuable for studying metabolic processes .
    • Case studies have demonstrated its utility in investigating the mechanisms of action of various signaling pathways, providing insights into disease mechanisms at the molecular level.
  • Targeted Drug Development :
    • The compound is being explored as a lead for developing new therapeutic agents due to its unique pharmacophore. Researchers are investigating modifications to enhance its efficacy and specificity against particular molecular targets associated with disease states .
    • Ongoing clinical trials are assessing the safety and efficacy of related compounds in treating conditions such as psoriasis and other inflammatory diseases .

Pharmaceutical Development

  • Lead Compound for Synthesis :
    • This compound is considered a promising lead compound for synthesizing new drugs targeting various diseases due to its favorable pharmacokinetic properties.
    • The compound's synthesis involves advanced chemical techniques that ensure high yield and purity, making it suitable for large-scale pharmaceutical production.
  • Industrial Applications :
    • Beyond medicinal applications, this compound is also utilized in the synthesis of other complex molecules within the pharmaceutical industry. Its unique structure allows it to serve as an intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)piperidine
  • 2- [2- (4-fluorobenzylidene)hydrazinyl]-4- (1-methyl-1H-indol-3-yl)thieno [3,2-d]pyrimidine

Uniqueness

4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is unique due to its combination of a cyclobutyl group, a piperidine ring, and a pyrimidine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a complex organic compound with a unique molecular structure that incorporates both cyclobutyl and pyrimidine rings, as well as a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The compound's molecular formula is C19H25N5OC_{19}H_{25}N_{5}O, with a molecular weight of approximately 339.4 g/mol. Its structure includes several functional groups that contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H25N5OC_{19}H_{25}N_{5}O
Molecular Weight339.4 g/mol
CAS Number2320523-85-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways within cells. Research suggests that it may inhibit certain kinases, which are crucial in signaling pathways related to cancer progression and other diseases .

Anticancer Activity

Studies indicate that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The mechanism likely involves the modulation of key signaling pathways associated with cell growth and survival.

Neurological Effects

Recent research has highlighted the compound’s potential as a therapeutic agent in treating neurological disorders. For instance, it has been shown to interact with histamine H3 receptors, acting as an inverse agonist that may enhance cognitive functions and wakefulness . This suggests applications in conditions such as narcolepsy or cognitive impairment.

Case Studies

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound significantly inhibited the growth of A431 vulvar epidermal carcinoma cells. The compound's efficacy was linked to its ability to interfere with specific kinase pathways .
  • Cognitive Enhancement : In animal models, the compound showed promise in improving memory and cognitive functions when administered at low doses. This effect was attributed to its action on histamine receptors, enhancing neurotransmission associated with learning and memory .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Dichloromethane or THF for polar intermediates (as used in piperidine coupling reactions ).
  • Catalysts : Palladium-based catalysts for cross-couplings, with ligand tuning to reduce byproducts.
  • Temperature control : Gradual heating (e.g., reflux in ethanol) to avoid decomposition .

highlights analogous syntheses using NaOH in dichloromethane for similar intermediates, suggesting reproducible conditions for piperidinyl incorporation .

How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Advanced Research Question
Methodological Approaches :

  • Bioavailability assessment : Measure plasma concentrations via LC-MS to confirm systemic exposure .
  • Metabolic profiling : Identify active/inactive metabolites using hepatocyte assays or microsomal studies.
  • Target engagement assays : Use CRISPR-modified cell lines to validate target specificity in vivo .

emphasizes interaction studies to distinguish direct target effects from off-target mechanisms .

What advanced spectroscopic and crystallographic techniques confirm the molecular structure and conformation?

Basic Research Question
Key Techniques :

  • Single-crystal X-ray diffraction : Resolves bond angles and torsion angles (e.g., disorder in piperidinyl groups addressed via constrained refinement ).
  • 2D NMR (COSY, NOESY) : Assigns stereochemistry and detects intramolecular interactions.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula.

and demonstrate X-ray crystallography’s role in resolving nitrogen heterocycle geometries .

What methodologies characterize stability under various storage conditions and degradation products?

Basic Research Question
Protocols :

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze via HPLC-MS.
  • Long-term stability : Store at -20°C (recommended in ) and monitor purity monthly .

advises inert-atmosphere storage to prevent oxidation of the piperidinyl-oxy moiety .

How can SAR studies elucidate the role of cyclobutyl and piperidinyl moieties in target binding?

Advanced Research Question
Design Framework :

  • Synthesize analogs with modified cyclobutyl (e.g., cyclopentyl) or piperidinyl (e.g., methyl-substituted) groups.
  • Compare inhibitory activity in enzymatic assays (e.g., kinase panels).

Q. Example Findings (Adapted from ) :

ModificationActivity ChangeReference
Cyclobutyl → Cyclohexyl10-fold reduced potency
Piperidinyl O-methylationImproved solubility

’s structural comparisons highlight the cyclobutyl group’s role in steric complementarity .

What computational modeling approaches predict binding affinity with biological targets?

Advanced Research Question
Methods :

  • Molecular docking (AutoDock Vina) : Screen against target crystal structures.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
  • QSAR modeling : Corrogate electronic (HOMO-LUMO) and steric (logP) parameters with activity data.

notes that interaction studies often precede computational validation .

How can byproduct formation at the piperidinyl-oxy junction be mitigated during synthesis?

Advanced Research Question
Strategies :

  • Stepwise protection : Use tert-butoxycarbonyl (Boc) groups to block reactive amines during coupling .
  • Catalyst optimization : Employ Pd(OAc)₂/XPhos for cleaner cross-couplings.
  • Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) .

reports >99% purity via rigorous washing (water/brine) to remove unreacted intermediates .

What approaches determine pharmacokinetic parameters like bioavailability and half-life?

Advanced Research Question
Methodology :

  • In vivo pharmacokinetics : Administer IV/PO doses in rodents; collect plasma samples for LC-MS analysis.
  • Microsomal stability assays : Incubate with liver microsomes to estimate metabolic clearance.

’s pharmacological screening framework can be adapted for dose-response profiling .

How should high-throughput screening assays evaluate kinase inhibition potential?

Advanced Research Question
Assay Design :

  • ATP-competitive assays : Use ADP-Glo™ kinase assays with recombinant kinases.
  • Z’-factor optimization : Ensure signal-to-noise ratios >0.5 for robustness.
  • Counter-screens : Rule out false positives via orthogonal methods (e.g., SPR).

underscores the importance of target-specific assay conditions .

How is crystallographic disorder in piperidinyl/cyclobutyl groups addressed during refinement?

Advanced Research Question
Crystallographic Strategies :

  • Occupancy refinement : Model alternative conformations (e.g., split positions for disordered atoms).
  • Constraints : Apply geometric restraints to bond lengths/angles during refinement.

and successfully resolved pyrrolidinyl disorder using these methods, achieving R-factors <0.05 .

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